molecular formula C19H17N5O2 B14935523 N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B14935523
M. Wt: 347.4 g/mol
InChI Key: BUPBXWQAJAOIJU-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core fused with an indole-6-carboxamide moiety via an ethyl linker. This structure combines a bicyclic pyrimidine system with an indole scaffold, a combination observed in pharmacologically active compounds targeting enzymes or receptors, such as kinase inhibitors or neuroreceptor ligands .

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C19H17N5O2/c1-12-23-17-15(3-2-7-21-17)19(26)24(12)10-9-22-18(25)14-5-4-13-6-8-20-16(13)11-14/h2-8,11,20H,9-10H2,1H3,(H,22,25)

InChI Key

BUPBXWQAJAOIJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction is usually carried out under reflux conditions with a base such as sodium methoxide in butanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Potential Transformation Reactions

The compound’s structural diversity allows for several transformation pathways:

Carboxamide Group Reactions

  • Hydrolysis to Carboxylic Acid :

    • The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is reversible and may require catalytic assistance (e.g., HCl or NaOH) .

  • Amidation/Substitution :

    • Nucleophilic substitution at the carboxamide nitrogen is feasible with primary or secondary amines, potentially altering biological activity. For example, hydrazine derivatives have been used in similar systems to generate hydrazides .

Indole Ring Modifications

  • Electrophilic Substitution :

    • The indole ring is susceptible to electrophilic substitution at positions 4, 5, or 6, depending on the directing groups. Reaction conditions (e.g., nitration, acylation) vary based on substituents .

  • Alkylation :

    • Alkylation of the indole nitrogen or side-chain ethyl group could occur under Friedel-Crafts or nucleophilic substitution conditions, expanding molecular diversity.

Pyrido[2,3-d]pyrimidine Framework Reactions

  • Oxidation/Reduction :

    • The pyrido[2,3-d]pyrimidine-4-one moiety may undergo oxidation to sulfoxides/sulfones or reduction to dihydro derivatives, influencing pharmacological properties .

  • Substitution at Position 2 :

    • Substitution at the C-2 position with heteroaryl amines (e.g., 5-aminoindole) is critical for maintaining cytotoxic activity, as seen in analogous compounds .

Comparison of Transformation Reactions

Reaction Type Reagents/Conditions Outcome Source
Hydrolysis (carboxamide)HCl or NaOH, heatCarboxylic acid formation
AmidationHydrazine, catalytic acetic acidHydrazide derivatives
Indole alkylationAlkyl halides, base (e.g., NaH)Substituted indole derivatives
Pyrido[2,3-d]pyrimidine oxidationm-CPBA, DCMSulfoxide/sulfone derivatives

Biological Activity and Mechanistic Insights

While the query focuses on chemical reactions, brief insights into biological activity inform reaction design:

  • Pyrido[2,3-d]pyrimidine derivatives are known kinase inhibitors (e.g., CSBP/p38) , suggesting that modifications to this core could modulate enzyme-binding affinity.

  • Indole derivatives often exhibit neuroprotective or anticancer properties, which may be retained or enhanced through structural modifications .

Scientific Research Applications

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The target compound shares a pyrido[2,3-d]pyrimidin-4-one core with several analogs but differs in substituent groups:

  • TASP0434299 (): Contains a tert-butyl acetamide group and a 3-morpholinopropoxy chain at positions 2 and 6, respectively. It was radiolabeled with ¹¹C for V1BR imaging in primates .
  • Compound 7h (): Features a valyl-pyrrolidine carboxamide side chain and a 6-methylpyridin-3-ylamino group, emphasizing peptide-like modifications for enhanced binding specificity .
  • Benzothieno[3,2-d]pyrimidin-4-ones (): Replace the pyrido ring with a benzothieno system and include sulfonamide thioether substituents, showing potent COX-2 inhibition (IC₅₀ values < 1 µM) .

Physicochemical Properties

Key differences in purity, optical rotation, and solubility are observed among analogs:

Compound Purity (%) [α]D (MeOH) Rf Value Notable Substituents
Target Compound N/A N/A N/A Indole-6-carboxamide ethyl linker
7t () 99 +24.8 0.35 Methylpyridinylamino, dimethylamino pentanoyl
7u () 96 -59.5 0.35 Methylpyridinylamino, valyl-pyrrolidine
Benzothieno Derivatives () >95 N/A N/A Sulfonamide thioethers (e.g., cyclohexylthio)

The indole-6-carboxamide group in the target compound may enhance π-π stacking interactions compared to alkyl or peptide-based substituents in analogs like 7t or 7u .

Biological Activity

N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a tyrosine kinase inhibitor . This article examines its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O2, with a molecular weight of 309.32 g/mol. The compound features a fused heterocyclic structure that includes both pyridine and pyrimidine rings, along with an indole moiety and a carboxamide functional group.

The primary mechanism of action for this compound involves the inhibition of tyrosine kinases by binding to the ATP-binding site. This action prevents phosphorylation events critical for signal transduction pathways associated with cell proliferation. As a result, this compound has potential applications in cancer treatment and other diseases characterized by dysregulated kinase activity .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyridopyrimidine moiety demonstrate potent cytotoxic effects against various cancer cell lines .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameGI50 (nM)Target Cancer Cell Lines
Compound 3e29Panc-1, MCF-7, A-549
Compound 3b74Panc-1
Erlotinib33Various

The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in comparison to established drugs like erlotinib .

Other Biological Activities

In addition to anticancer effects, this compound may exhibit other biological activities such as:

  • Antiviral : Potential activity against viral infections.
  • Antimicrobial : Exhibiting antibacterial and antifungal properties.

These activities are attributed to the compound's ability to interact with various biological targets beyond tyrosine kinases .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyridopyrimidine core.
  • Introduction of the ethyl side chain.
  • Coupling with the indole moiety.

This synthetic pathway is crucial for obtaining high yields of the desired compound while ensuring structural integrity .

Case Studies

Recent studies have evaluated the efficacy of this compound in preclinical models:

  • In Vitro Studies : Demonstrated significant cytotoxicity against multiple cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups.

These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics .

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueExpected Features for Target CompoundReference Standard
¹H NMR (DMSO-d₆)δ 8.2–8.5 (pyrimidine H), δ 6.8–7.3 (indole H)Pyrido[2,3-d]pyrimidinone analogs
HRMS[M+H]⁺ calc. for C₂₁H₁₈N₄O₂: 365.1384N-ethylpyrimidine derivatives

Q. Table 2. DOE Parameters for Reaction Optimization

VariableRange TestedOptimal Condition (Predicted)
Temperature80–120°C105°C
Catalyst Loading5–15 mol%10 mol%
SolventDMF, DMSO, EtOHDMF

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